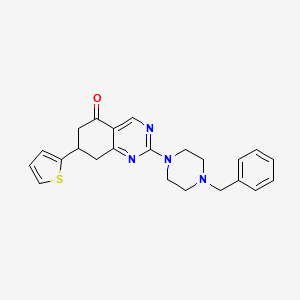
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide
描述
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide, also known as PNU-282987, is a synthetic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration.
作用机制
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide acts as a selective agonist of the α7 nAChR, a ligand-gated ion channel that is permeable to cations, such as Na+ and Ca2+. Upon binding of acetylcholine or this compound, the receptor undergoes a conformational change that allows the influx of cations into the cell. This depolarizes the membrane potential and triggers downstream signaling pathways, such as the activation of intracellular kinases and the release of neurotransmitters.
Biochemical and Physiological Effects:
The activation of α7 nAChR by this compound has several biochemical and physiological effects, including:
1. Increase in intracellular Ca2+ levels: The influx of Ca2+ through the α7 nAChR activates various Ca2+-dependent enzymes, such as calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which are involved in the regulation of synaptic plasticity and gene expression.
2. Release of neurotransmitters: The activation of α7 nAChR on presynaptic terminals leads to the release of neurotransmitters, such as glutamate and GABA, which modulate the activity of postsynaptic neurons.
3. Modulation of ion channels: The activation of α7 nAChR can modulate the activity of other ion channels, such as voltage-gated Ca2+ channels and NMDA receptors, which are involved in the regulation of neuronal excitability and synaptic transmission.
实验室实验的优点和局限性
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Selectivity: this compound is a selective agonist of the α7 nAChR, which allows for the specific activation of this receptor without affecting other nAChR subtypes or unrelated receptors.
2. Potency: this compound has a high affinity for the α7 nAChR, which allows for the activation of this receptor at low concentrations.
3. Stability: this compound is a stable compound that can be stored for extended periods without degradation.
Limitations:
1. Solubility: this compound has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
2. Species differences: The pharmacological properties of this compound may differ between species, which can complicate the interpretation of results obtained from different animal models.
3. Off-target effects: Although this compound is selective for the α7 nAChR, it may still have off-target effects on other receptors or enzymes, which can affect the interpretation of results.
未来方向
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has several potential future directions for research, including:
1. Drug development: this compound or its analogs may have therapeutic potential for various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Further studies are needed to optimize the pharmacological properties of these compounds and to evaluate their efficacy and safety in clinical trials.
2. Structural biology: The crystal structure of the α7 nAChR in complex with this compound or other ligands may provide insights into the molecular mechanisms of receptor activation and modulation, which can inform the design of new drugs and therapeutic strategies.
3. Systems neuroscience: this compound or other α7 nAChR agonists may be used to investigate the role of this receptor in the regulation of neural circuits and behavior, which can advance our understanding of brain function and dysfunction.
4. Drug discovery: this compound or other α7 nAChR agonists may be used as screening tools to identify new drugs or compounds that target this receptor or related pathways, which can lead to the discovery of new therapeutic agents for various diseases.
科学研究应用
2-oxo-N-(4-pyridinylmethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamide has been extensively studied as a tool compound to investigate the function and modulation of α7 nAChR in various biological systems. It has been used in both in vitro and in vivo experiments to elucidate the role of α7 nAChR in learning and memory, inflammation, pain, and neurodegeneration.
In learning and memory, this compound has been shown to enhance cognitive performance in animal models of Alzheimer's disease (2) and schizophrenia (3). It has also been demonstrated to improve working memory in healthy human subjects (4). These effects are thought to be mediated by the activation of α7 nAChR in the hippocampus and prefrontal cortex, two brain regions involved in learning and memory processes.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia (5). It has also been demonstrated to attenuate the development of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis (6). These effects are thought to be mediated by the inhibition of NF-κB signaling, a key pathway involved in the regulation of inflammation.
In pain, this compound has been shown to reduce nociceptive behavior in animal models of neuropathic pain (7) and inflammatory pain (8). These effects are thought to be mediated by the activation of α7 nAChR in the dorsal root ganglia and spinal cord, two structures involved in the processing of pain signals.
In neurodegeneration, this compound has been shown to protect against neuronal damage in animal models of Parkinson's disease (9) and ischemic stroke (10). These effects are thought to be mediated by the activation of α7 nAChR in the substantia nigra and cortex, two brain regions affected by these diseases.
属性
IUPAC Name |
2-oxo-N-(pyridin-4-ylmethyl)-1,3,4,5-tetrahydro-1-benzazepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-16-3-1-2-13-10-14(4-5-15(13)19-16)23(21,22)18-11-12-6-8-17-9-7-12/h4-10,18H,1-3,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJVPYPUMJPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=NC=C3)NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



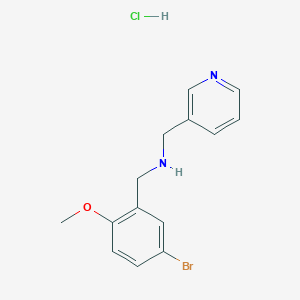
![1-ethyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4414483.png)
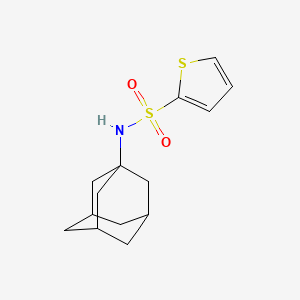
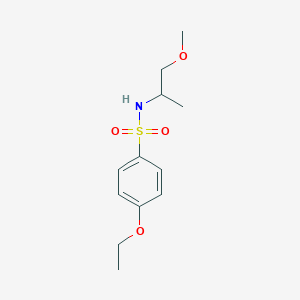
![2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4414517.png)

![1-(4-fluorophenyl)-3-{[1-(2-thienylcarbonyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4414537.png)
![3-chloro-N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4414545.png)
![7-(2-chlorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4414551.png)
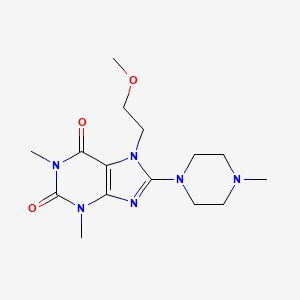
![5-chloro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4414564.png)
![2-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4414571.png)
![3-[4-(1-azepanylcarbonyl)-1-piperidinyl]-1-(1,3-benzodioxol-5-yl)-2,5-pyrrolidinedione](/img/structure/B4414573.png)
